Acridine, 9,9'-ethylenediiminobis-
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Overview
Description
Acridine, 9,9’-ethylenediiminobis- is a derivative of acridine, a nitrogen-containing heterocyclic compound. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . Acridine compounds have been used industrially as pigments and dyes since the nineteenth century .
Preparation Methods
The synthesis of acridine derivatives typically involves the Ullmann reaction, where N-phenylanthranilic acid is prepared and then stirred in phosphorus oxychloride to afford 9-chloro-acridine . Industrial production methods for acridine derivatives often involve multi-step synthesis processes that include the formation of intermediate compounds, followed by cyclization and functional group modifications .
Chemical Reactions Analysis
Acridine, 9,9’-ethylenediiminobis- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of acridine derivatives can lead to the formation of acridone derivatives, while reduction can yield dihydroacridine derivatives .
Scientific Research Applications
Acridine, 9,9’-ethylenediiminobis- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of acridine, 9,9’-ethylenediiminobis- involves DNA intercalation, where the compound inserts itself between the base pairs of the DNA double helix. This intercalation disrupts the normal structure of DNA, inhibiting the activity of enzymes such as topoisomerase and telomerase, which are essential for DNA replication and repair . The compound’s semi-planar heterocyclic structure allows it to interact effectively with different biomolecular targets .
Comparison with Similar Compounds
Acridine, 9,9’-ethylenediiminobis- can be compared with other acridine derivatives such as:
Acriflavine: Known for its antimicrobial properties and used as a wound antiseptic.
Proflavine: Another antimicrobial agent used in the treatment of bacterial infections.
Tacrine: The first acridine-based drug approved for the treatment of Alzheimer’s disease.
The uniqueness of acridine, 9,9’-ethylenediiminobis- lies in its specific structure, which allows it to exhibit a broad spectrum of biological activities and interact with various molecular targets .
Properties
CAS No. |
58903-56-3 |
---|---|
Molecular Formula |
C28H22N4 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N,N'-di(acridin-9-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C28H22N4/c1-5-13-23-19(9-1)27(20-10-2-6-14-24(20)31-23)29-17-18-30-28-21-11-3-7-15-25(21)32-26-16-8-4-12-22(26)28/h1-16H,17-18H2,(H,29,31)(H,30,32) |
InChI Key |
GYMNUDCXRFTWTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCNC4=C5C=CC=CC5=NC6=CC=CC=C64 |
Origin of Product |
United States |
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